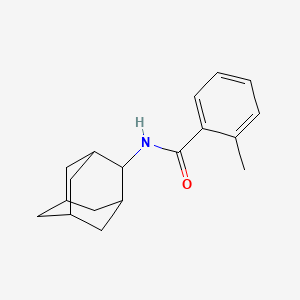![molecular formula C15H22N2O2 B5696689 N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, also known as MEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide acts as a competitive inhibitor of the FAAH enzyme, binding to its active site and preventing the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and induce various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide can induce various physiological effects, including pain relief, anti-inflammatory effects, and anxiety relief. These effects are believed to be mediated by the activation of cannabinoid receptors and the subsequent modulation of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has several advantages for lab experiments, including its potency and selectivity as a FAAH inhibitor. However, its limited solubility in water can make it challenging to work with, and its potential toxicity at high concentrations requires careful handling.
Orientations Futures
There are several potential future directions for N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide research, including the development of novel N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide derivatives with improved solubility and potency. Additionally, further studies are needed to explore the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide in various disease states, including chronic pain, anxiety disorders, and inflammatory conditions.
In conclusion, N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide is a promising chemical compound with potential therapeutic applications in various fields of research. Its ability to act as a potent and selective inhibitor of the FAAH enzyme makes it an attractive target for drug discovery and development. Further research is needed to explore its full potential and develop novel derivatives with improved properties.
Méthodes De Synthèse
The synthesis of N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide involves the reaction of 3-phenylpropanoic acid with N-(2-aminoethyl)morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide in its pure form.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has shown potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and drug discovery. Studies have shown that N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide can act as a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to various physiological processes such as pain management, anxiety relief, and anti-inflammatory effects.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-15(7-6-14-4-2-1-3-5-14)16-8-9-17-10-12-19-13-11-17/h1-5H,6-13H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSYNHBCTOXANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)
![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)

![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)

![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)

